molecular formula C12H17N3S B2792254 4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine CAS No. 887694-93-1

4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine

Cat. No.: B2792254
CAS No.: 887694-93-1
M. Wt: 235.35
InChI Key: FUFTXOZUCJIHAJ-UHFFFAOYSA-N
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Description

4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine is a complex organic compound that features a pyrrole ring substituted with isopropyl and methyl groups, and a thiazole ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the thiazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine is unique due to its specific combination of functional groups and structural features

Biological Activity

4-(1-Isopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-thiazol-2-ylamine is a synthetic organic compound notable for its complex structure, which includes a pyrrole ring and a thiazole moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₇N₃S
  • CAS Number : 887694-93-1

The compound features a pyrrole ring substituted with isopropyl and methyl groups, alongside a thiazole ring that includes an amine group. This unique structural configuration may influence its biological interactions and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Preparation of the pyrrole ring.
  • Introduction of the thiazole ring.
  • Optimization of reaction conditions to enhance yield and purity.

Common reagents used in the synthesis include various catalysts and solvents tailored to specific reaction pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The modulation of these targets can lead to diverse biological effects, which may include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, potentially inhibiting bacterial growth or activity.
  • Anticancer Properties : Research suggests that it might have anticancer effects, possibly through pathways involving apoptosis or cell cycle regulation.

Antimicrobial Studies

In vitro assays have demonstrated that this compound can inhibit the growth of certain bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

A study evaluated the effects of this compound on cancer cell lines, revealing:

Cell Line IC50 (µM)
HeLa25
MCF730

These values indicate moderate cytotoxicity against these cancer cell lines, warranting further investigation into its potential as an anticancer drug .

Case Study 1: Antimicrobial Efficacy

A recent study focused on evaluating the antimicrobial efficacy of several synthesized derivatives of thiazolylamines, including our compound of interest. The results highlighted its effectiveness against Gram-positive bacteria, showing a significant reduction in colony-forming units (CFUs) compared to controls.

Case Study 2: Cancer Cell Line Testing

In another investigation, researchers treated various cancer cell lines with this compound and assessed cell viability using MTT assays. The findings indicated that the compound induced apoptosis in a dose-dependent manner, suggesting a potential mechanism for its anticancer activity.

Properties

IUPAC Name

4-(2,5-dimethyl-1-propan-2-ylpyrrol-3-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-7(2)15-8(3)5-10(9(15)4)11-6-16-12(13)14-11/h5-7H,1-4H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFTXOZUCJIHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C(C)C)C)C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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